molecular formula C13H13ClN2O B000056 Harmine Hydrochloride CAS No. 343-27-1

Harmine Hydrochloride

Cat. No. B000056
CAS RN: 343-27-1
M. Wt: 248.71 g/mol
InChI Key: VNPLYCKZIUTKJM-UHFFFAOYSA-N
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Scientific Research Applications

Harmine hydrochloride has a wide range of scientific research applications:

    Chemistry: Used as a precursor for synthesizing various β-carboline derivatives.

    Biology: Studied for its neuroprotective and anti-inflammatory effects.

    Medicine: Investigated for its potential in treating cancer, diabetes, and neurodegenerative diseases.

    Industry: Used in the development of insecticides and antiviral agents

Safety and Hazards

Safety measures for handling Harmine Hydrochloride include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .

Biochemical Analysis

Biochemical Properties

Harmine Hydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the primary interactions is with monoamine oxidase A (MAO-A), where this compound acts as an inhibitor . This inhibition leads to increased levels of monoamines, such as serotonin, dopamine, and norepinephrine, which are crucial for mood regulation and other neurological functions. Additionally, this compound has been shown to interact with DYRK1A, a kinase involved in cell cycle regulation, thereby inhibiting its activity and affecting cell proliferation .

Cellular Effects

This compound exerts various effects on different cell types and cellular processes. In cancer cells, it inhibits proliferation and induces apoptosis through mechanisms such as epithelial-to-mesenchymal transition and cell cycle regulation . In neuronal cells, this compound has neuroprotective effects, promoting cell survival and reducing oxidative stress . It also influences cell signaling pathways, such as the NF-κB pathway, which is involved in inflammation and immune responses . Furthermore, this compound affects gene expression by modulating the stability of proteins like PER2, which is involved in circadian rhythm regulation .

Molecular Mechanism

The molecular mechanism of this compound involves several key interactions. It binds to the active site of MAO-A, inhibiting its enzymatic activity and preventing the breakdown of monoamines . This leads to increased levels of neurotransmitters, which can have antidepressant effects. This compound also inhibits DYRK1A by binding to its ATP-binding site, thereby blocking its kinase activity and affecting downstream signaling pathways involved in cell proliferation and survival . Additionally, this compound modulates gene expression by stabilizing proteins like PER2, which play a role in circadian rhythms .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods . Long-term exposure to this compound has been observed to have sustained effects on cellular function, including prolonged inhibition of cell proliferation and induction of apoptosis in cancer cells . In neuronal cells, chronic treatment with this compound has shown neuroprotective effects, reducing oxidative stress and promoting cell survival .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to have neuroprotective and antidepressant effects, while higher doses can lead to toxicity and adverse effects . In studies involving spontaneously hypertensive rats, this compound demonstrated a protective effect against cardiac hypertrophy at therapeutic doses . At higher doses, it can induce tremors and other neurological symptoms . These findings highlight the importance of dose optimization to achieve therapeutic benefits while minimizing adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways. After oral ingestion, it undergoes first-pass metabolism in the liver, where it is extensively metabolized by cytochrome P450 enzymes, particularly CYP2D6 . This metabolism results in the formation of various hydroxylated metabolites, which are eventually excreted. The metabolic activity of CYP2D6 can influence the bioavailability and efficacy of this compound, as variations in this enzyme can lead to differences in drug metabolism and response .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It can cross the blood-brain barrier, allowing it to exert its effects on the central nervous system . Within cells, this compound interacts with transporters and binding proteins that facilitate its uptake and distribution. For example, it has been shown to interact with P-glycoprotein, a transporter involved in drug efflux, which can affect its intracellular concentration and distribution . These interactions play a crucial role in determining the pharmacokinetics and pharmacodynamics of this compound.

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. Studies have shown that this compound can localize to various cellular compartments, including the cytoplasm and nucleus . In the cytoplasm, it can interact with enzymes and signaling proteins, modulating their activity and influencing cellular processes. In the nucleus, this compound can affect gene expression by interacting with transcription factors and other nuclear proteins . These localization patterns are influenced by targeting signals and post-translational modifications that direct this compound to specific compartments within the cell.

Preparation Methods

Synthetic Routes and Reaction Conditions: Harmine hydrochloride can be synthesized through the thermolysis of substituted 4-aryl-3-azidopyridines . The reaction involves heating the azidopyridines to induce the formation of the β-carboline structure. This method allows for the synthesis of harmine and its structural analogs.

Industrial Production Methods: Industrial production of this compound typically involves the extraction of harmine from Peganum harmala seeds, followed by its conversion to the hydrochloride salt. The extraction process includes solvent extraction, purification, and crystallization steps to obtain high-purity harmine .

Chemical Reactions Analysis

Types of Reactions: Harmine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Harmine hydrochloride is part of the harmala alkaloid family, which includes compounds such as harmaline, harmalol, and harman . Compared to its analogs, this compound exhibits:

Similar Compounds:

This compound stands out due to its unique combination of pharmacological properties and its potential for therapeutic applications in various fields.

properties

IUPAC Name

7-methoxy-1-methyl-9H-pyrido[3,4-b]indole;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O.ClH/c1-8-13-11(5-6-14-8)10-4-3-9(16-2)7-12(10)15-13;/h3-7,15H,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNPLYCKZIUTKJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC2=C1NC3=C2C=CC(=C3)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

40828-94-2
Record name 9H-Pyrido[3,4-b]indole, 7-methoxy-1-methyl-, hydrochloride (1:2)
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DSSTOX Substance ID

DTXSID7052024
Record name Harmine hydrochloride
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Molecular Weight

248.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

343-27-1
Record name Harmine hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=343-27-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Harmine hydrochloride
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Record name Harmine Hydrochloride
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Record name Harmine hydrochloride
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Record name Harmine hydrochloride
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Record name HARMINE HYDROCHLORIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the primary mechanism of action of harmine hydrochloride?

A1: this compound exhibits its effects through multiple mechanisms. It is a known inhibitor of monoamine oxidase A (MAO-A), [, , ] an enzyme responsible for breaking down neurotransmitters like dopamine and serotonin. This inhibitory action likely contributes to its neuroprotective and antidepressant effects. [, , ] Additionally, this compound influences various signaling pathways involved in cell growth, proliferation, and apoptosis. Studies have shown its ability to induce G2/M cell cycle arrest and apoptosis in different cancer cell lines. [, , , , ] It achieves this by modulating the activity of mitogen-activated protein kinases (MAPKs) like JNK and ERK1/2, [, , , ] as well as the PI3K/AKT pathway. [, , ] this compound also demonstrates the ability to induce autophagy in cancer cells, potentially through the activation of the ERK1/2 pathway. []

Q2: Does this compound exhibit selectivity towards specific cell types?

A2: While this compound shows activity against various cancer cell lines, including pancreatic cancer, [] leukemia, [] breast cancer, [] hepatocellular carcinoma, [] and colorectal carcinoma, [] its effects are not limited to malignant cells. Research suggests that this compound can also influence the behavior of normal cells, such as impacting muscle fiber size and mitochondrial function. [] Interestingly, one study highlighted its selectivity for the androgen receptor (AR) over other nuclear receptors like the glucocorticoid receptor (GR), progesterone receptor (PR), and mineralocorticoid receptor (MR). [] This selectivity is promising for potential applications in prostate cancer treatment. []

Q3: How does this compound impact mitochondrial function?

A3: Studies suggest that this compound can induce mitochondrial dysfunction, possibly by increasing reactive oxygen species (ROS) production. [] This effect can lead to a decrease in mitochondrial membrane potential, as observed by a reduced uptake of Rhodamine 123 in SK-Hep1 cells. [] Additionally, research has shown that this compound treatment can lead to mitochondrial damage and centronucleation in muscle fibers. [] These findings point towards a complex interplay between this compound and mitochondrial function, highlighting the need for further research to fully understand its implications.

Q4: What is the molecular formula and weight of this compound?

A4: this compound has the molecular formula C13H12N2O•HCl, with a molecular weight of 248.71 g/mol. [, ]

Q5: Are there any specific spectroscopic features that distinguish this compound?

A5: Studies employing UV spectrophotometry reveal that the hydrochloride salt of harmine exhibits a higher absorbance of ultraviolet laser irradiation (337 nm) compared to its non-salt form. [] This characteristic contributes to the increased ionization efficiency of the chlorinated molecule in negative-ion matrix-assisted laser desorption/ionization mass spectrometry (MALDI-MS) using this compound as the matrix. []

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